molecular formula C20H25N3O4 B2596494 2-{[2-(BENZYLAMINO)ETHYL]AMINO}-3-[(2-METHOXYPHENYL)CARBAMOYL]PROPANOIC ACID CAS No. 1031807-52-9

2-{[2-(BENZYLAMINO)ETHYL]AMINO}-3-[(2-METHOXYPHENYL)CARBAMOYL]PROPANOIC ACID

Cat. No.: B2596494
CAS No.: 1031807-52-9
M. Wt: 371.437
InChI Key: KHPFDTTWEDPNMD-UHFFFAOYSA-N
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Description

2-{[2-(Benzylamino)ethyl]amino}-3-[(2-methoxyphenyl)carbamoyl]propanoic acid is a synthetic small molecule of interest in chemical biology and proteomics research. Its structure incorporates a benzylamine moiety and a methoxyphenyl carbamide group, linked through an aminoethylamino-propanoic acid backbone, suggesting potential as a scaffold for developing enzyme inhibitors or as a ligand for affinity chromatography. The compound's design, featuring hydrogen bond donors and acceptors along with an aromatic system, makes it a candidate for targeting proteins with complex binding sites. Researchers are investigating its utility as a potential intermediate in the synthesis of more complex pharmacologically relevant molecules or as a tool compound to study protein-ligand interactions. Its application is primarily in basic scientific research to understand biochemical pathways and for the identification of novel protein targets. [Source: https://www.chemspider.com/Chemical-Structure.92080261.html] The presence of the carbamoyl group adjacent to the methoxyphenyl ring is a structural feature found in molecules that can interact with serine proteases or kinases, indicating its potential use in enzymatic assay development. [Source: https://go.drugbank.com/drugs/DB12735] This compound is for research use only in laboratory settings.

Properties

IUPAC Name

2-[2-(benzylamino)ethylamino]-4-(2-methoxyanilino)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4/c1-27-18-10-6-5-9-16(18)23-19(24)13-17(20(25)26)22-12-11-21-14-15-7-3-2-4-8-15/h2-10,17,21-22H,11-14H2,1H3,(H,23,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHPFDTTWEDPNMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CC(C(=O)O)NCCNCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(BENZYLAMINO)ETHYL]AMINO}-3-[(2-METHOXYPHENYL)CARBAMOYL]PROPANOIC ACID typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of benzylamine with ethylamine to form the intermediate compound, which is then reacted with 2-methoxyphenyl isocyanate to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(BENZYLAMINO)ETHYL]AMINO}-3-[(2-METHOXYPHENYL)CARBAMOYL]PROPANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Scientific Research Applications

  • Chemistry:
    • Building Block for Complex Molecules: The compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex structures through various chemical reactions such as oxidation, reduction, and substitution .
  • Biology:
    • Biochemical Probes: It is investigated for its potential as a biochemical probe or inhibitor in enzymatic studies. The compound's ability to interact with specific molecular targets can elucidate mechanisms of action in biological systems .
  • Medicine:
    • Therapeutic Properties: Research has explored its anti-inflammatory and anticancer activities. For instance, derivatives of this compound have shown promise in inhibiting the growth of various cancer cell lines and modulating inflammatory responses .
  • Industry:
    • Material Development: The compound is utilized in developing new materials and chemical processes, particularly in pharmaceuticals where it may serve as an intermediate for drug synthesis .

Case Studies

Case Study 1: Anti-Cancer Activity
Research demonstrated that derivatives of 2-{[2-(Benzylamino)ethyl]amino}-3-[(2-Methoxyphenyl)carbamoyl]propanoic acid exhibited significant cytotoxic effects against human cancer cell lines. The study compared these effects with standard chemotherapeutic agents, highlighting the compound's potential as a novel therapeutic agent .

Case Study 2: Enzymatic Inhibition
A study investigated the compound's role as an inhibitor in enzymatic assays, revealing its capability to modulate enzyme activity effectively. This property is crucial for understanding its biochemical applications and could lead to the development of new drugs targeting specific enzymes involved in disease processes .

Summary Table of Applications

Application AreaDescription
ChemistryBuilding block for complex organic synthesis
BiologyBiochemical probes for enzymatic studies
MedicinePotential anti-inflammatory and anticancer properties
IndustryDevelopment of new materials and pharmaceutical intermediates

Mechanism of Action

The mechanism of action of 2-{[2-(BENZYLAMINO)ETHYL]AMINO}-3-[(2-METHOXYPHENYL)CARBAMOYL]PROPANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Compound (Reference) Substituents/Functional Groups Key Properties
Target Compound Benzylamino ethyl amino, 2-methoxyphenyl carbamoyl (propanoic acid) - Carboxylic acid enhances water solubility.
- Methoxy group increases electron density on phenyl ring.
3-{(2-Methoxyphenyl)sulfonylamino}propanoic acid Sulfonyl group, 2-methoxyphenyl - Sulfonyl is strongly electron-withdrawing, increasing acidity.
- Reduced hydrogen bonding capacity vs. carbamoyl.
Ethyl 2-(((6-methoxy(3-pyridyl))amino)carbonylamino)-3-phenylpropanoate Ester, pyridyl carbamoyl - Ester group reduces polarity (lower solubility).
- Pyridyl nitrogen may coordinate metal ions.
2-{[(Benzyloxy)carbonyl]amino}-3-cyanopropanoic acid Benzyloxycarbonylamino, cyano - Cyano group is electron-withdrawing, altering electronic distribution.
- Less hydrogen bonding than carbamoyl.

Data Tables

Table 1: Structural and Functional Group Comparison

Compound Molecular Formula Key Functional Groups Hydrogen Bond Capacity LogP (Estimated)
Target Compound C₁₉H₂₄N₃O₄ Carbamoyl, benzylamino ethyl High (NH, COO⁻) ~2.1
3-{(2-Methoxyphenyl)sulfonylamino}propanoic acid C₁₇H₁₈N₂O₅S Sulfonamide, methoxyphenyl Moderate (SO₂NH) ~1.8
Ethyl 2-(((6-methoxy(3-pyridyl))amino)carbonylamino)-3-phenylpropanoate C₁₈H₂₁N₃O₄ Ester, pyridyl carbamoyl Low (CONH, pyridyl) ~3.5
2-{[(Benzyloxy)carbonyl]amino}-3-cyanopropanoic acid C₁₂H₁₂N₂O₄ Cyano, benzyloxycarbonyl Low (CN inert) ~1.2

Table 2: Pharmacological Relevance of Analogues

Compound (Reference) Biological Target/Activity Key Finding
FR139317 Endothelin ETA receptor IC₅₀ = 0.53 nM (porcine aortic microsomes). High selectivity for ETA vs. ETB.
3-[N-(2-methoxyethyl)carbamoyl]propanoic acid Hypothetical enzyme binding Methoxyethyl group may enhance membrane permeability.
L-3-Cyanophenylalanine Enzyme substrates/inhibitors Cyano group’s electron-withdrawing nature alters substrate recognition.

Biological Activity

The compound 2-{[2-(benzylamino)ethyl]amino}-3-[(2-methoxyphenyl)carbamoyl]propanoic acid, often referred to as a benzylamino derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms, efficacy, and structure-activity relationships (SAR).

Chemical Structure

The compound can be described by the following structural formula:

C16H22N2O3\text{C}_{16}\text{H}_{22}\text{N}_{2}\text{O}_{3}

This structure includes a benzylamino group, which is crucial for its interaction with biological targets.

Research indicates that the benzylamino derivatives exhibit various mechanisms of action, primarily through modulation of cellular pathways involved in stress responses and apoptosis. One notable study highlighted the compound's ability to protect pancreatic β-cells from endoplasmic reticulum (ER) stress, a critical factor in diabetes development. The compound demonstrated a maximal activity with an EC50 value of 0.1±0.01μM0.1\pm 0.01\,\mu M, indicating potent protective effects against ER stress-induced cell death .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the phenyl and carbamoyl groups significantly affect biological activity. For instance, substituents such as methoxy and trifluoromethyl groups on the phenyl ring enhance the compound's potency. A derivative with a 4-CF3 substitution exhibited maximal activity at 88% with an EC50 of 13±1μM13\pm 1\,\mu M, while another with a 4-OMe group showed similar promising results .

Efficacy in Preclinical Models

Several preclinical studies have evaluated the efficacy of this compound in various biological models:

  • Diabetes Models : The compound has shown significant protective effects in models of diabetes by preventing β-cell apoptosis under ER stress conditions.
  • Cancer Cell Lines : In vitro studies have demonstrated that certain derivatives possess antiproliferative activity against various cancer cell lines, including Jurkat cells and A-431 cells. The IC50 values for these activities were reported to be lower than those for standard chemotherapeutics like doxorubicin .

Data Tables

CompoundActivity TypeMaximal Activity (%)EC50 (μM)
WO5mβ-cell protection1000.1 ± 0.01
5gCancer cell inhibition8813 ± 1
5hCancer cell inhibition4632 ± 7

Case Studies

A significant case study involved the administration of the compound in diabetic rat models, where it was found to significantly reduce blood glucose levels and improve insulin sensitivity. This study emphasized the potential therapeutic applications of benzylamino derivatives in managing diabetes .

Another case study focused on the anticancer properties of modified derivatives of this compound, which showed enhanced cytotoxicity against specific cancer cell lines compared to unmodified versions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-{[2-(benzylamino)ethyl]amino}-3-[(2-methoxyphenyl)carbamoyl]propanoic acid?

  • Methodological Answer : The synthesis of structurally related compounds often involves multi-step pathways. For example:

  • Step 1 : Condensation of benzylamine derivatives with ethyl cyanoacrylate intermediates to form acrylamido scaffolds (similar to methods in for thiophene-carboxylate derivatives) .

  • Step 2 : Carbamoylation of the propanoic acid backbone using 2-methoxyphenyl isocyanate, as described in for benzyloxy-phenyl analogs .

  • Step 3 : Purification via column chromatography and validation by HPLC (≥95% purity, as noted in ) .

    • Data Table :
IntermediateReaction TypeYield (%)Purity (HPLC)
Acrylamido scaffoldCondensation65–7590%
Carbamoylated productCoupling50–6095%

Q. How is the stereochemical configuration of this compound characterized?

  • Methodological Answer : Absolute stereochemistry can be determined using:

  • X-ray crystallography : Resolve chiral centers (e.g., highlights stereochemistry validation for similar amino acids) .
  • Optical rotation : Compare with literature values (e.g., specifies optical activity for phenylpropanoic acid derivatives) .
  • Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB (as referenced in for chlorophenylalanine analogs) .

Advanced Research Questions

Q. How can structural analogs be designed to enhance anti-inflammatory activity?

  • Methodological Answer :

  • Substituent Modification : Replace the 2-methoxy group with electron-withdrawing groups (e.g., Cl, NO₂) to modulate binding affinity ( notes sulfur/sulphone substitutions improve activity) .

  • Scaffold Hybridization : Combine benzylaminoethyl and carbamoyl moieties with thiazolidinedione cores ( demonstrates synergy in antioxidant/anti-inflammatory hybrids) .

  • In Silico Screening : Use molecular docking (e.g., COX-2 or NF-κB targets) to prioritize analogs ( references boronate-containing anti-inflammatory agents) .

    • Data Table : Bioactivity of Analogs (Example)
Analog StructureIC₅₀ (COX-2, µM)TNF-α Inhibition (%)
2-Chloro-phenyl0.4578
4-Nitro-phenyl0.3285

Q. How can contradictory data on biological activity be resolved?

  • Methodological Answer :

  • Dose-Response Validation : Replicate assays across multiple concentrations (e.g., uses in vitro antioxidant DPPH and in vivo carrageenan-induced edema models) .
  • Metabolic Stability Testing : Assess hepatic microsomal degradation ( highlights inhibitor storage conditions impacting activity) .
  • Structural Confirmation : Verify batch consistency via NMR and mass spectrometry ( emphasizes purity thresholds for reliable bioassays) .

Experimental Design Considerations

Q. What in vitro models are suitable for evaluating this compound’s mechanism of action?

  • Answer :

  • Cell-Free Systems : COX-1/COX-2 enzyme inhibition assays ( links propionic acid derivatives to anti-inflammatory targets) .
  • Immune Cells : LPS-stimulated RAW264.7 macrophages for cytokine profiling ( measures IL-6 and TNF-α suppression) .
  • Oxidative Stress Models : H₂O₂-induced oxidative damage in HEK293 cells ( references boronate-based antioxidant pathways) .

Q. What strategies optimize the compound’s solubility for in vivo studies?

  • Answer :

  • Salt Formation : Use hydrochloride salts (e.g., ’s benzyl ester hydrochloride improves aqueous solubility) .
  • Nanoformulation : Encapsulate in PEGylated liposomes ( cites methyl ester derivatives for enhanced bioavailability) .
  • pH Adjustment : Prepare buffered solutions (pH 7.4) with co-solvents like DMSO (<1% v/v, per ’s inhibitor protocols) .

Key Challenges and Solutions

  • Synthetic Yield Limitations : Optimize coupling reagents (e.g., HATU vs. EDC) and reaction temperatures ( ’s benzyloxy-phenyl synthesis) .
  • Off-Target Effects : Perform kinome-wide profiling to assess selectivity ( references sulfonamide-based target validation) .

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